![molecular formula C16H17NO6 B11481827 4-(3,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11481827.png)

4-(3,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

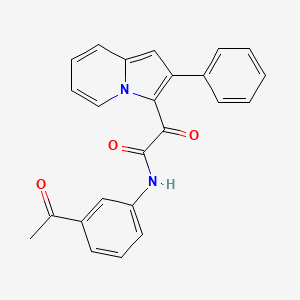

4-(3,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a synthetic organic compound known for its potential biological activities. This compound features a furo[3,4-b]pyridine core structure with a 3,4,5-trimethoxyphenyl substituent, which is known to enhance its bioactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multiple steps. One common method includes the following steps:

Starting Materials: The synthesis begins with 2,6-dibromopyridine and 3,4,5-trimethoxybenzaldehyde.

Key Reactions: The key steps involve consecutive Chan–Lam and Buchwald–Hartwig couplings to form the pyridine core.

Cyclization: The intermediate product undergoes cyclization to form the furo[3,4-b]pyridine ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(3,4,5-Trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridin-2,5(1H,3H)-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Molekül zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Pyridinring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen umfassen oft Reagenzien wie Halogene und Nucleophile.

Hauptprodukte

Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion desoxygenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als wertvolles Zwischenprodukt bei der Synthese komplexerer Moleküle.

5. Wirkmechanismus

Der primäre Wirkmechanismus von 4-(3,4,5-Trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridin-2,5(1H,3H)-dion beinhaltet die Hemmung der Tubulinpolymerisation. Diese Störung der Mikrotubuli-Dynamik führt zu einem Zellzyklusarrest in der G2/M-Phase und induziert Apoptose in Krebszellen . Die Verbindung bindet an die Colchicin-Bindungsstelle an Tubulin, verhindert die Bildung von Mikrotubuli und hemmt so die Zellteilung .

Wirkmechanismus

The primary mechanism of action of 4-(3,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione involves the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . The compound binds to the colchicine site on tubulin, preventing the formation of microtubules and thereby inhibiting cell division .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Combretastatin A-4: Ein bekannter Hemmstoff der Tubulinpolymerisation mit einem ähnlichen Wirkmechanismus.

Colchicin: Ein weiterer Tubulin-Hemmstoff, der strukturelle Ähnlichkeiten mit der Trimethoxyphenyl-Gruppe aufweist.

Podophyllotoxin: Ein Naturstoff mit einer Trimethoxyphenyl-Einheit, bekannt für seine krebshemmenden Eigenschaften.

Einzigartigkeit

4-(3,4,5-Trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridin-2,5(1H,3H)-dion ist einzigartig aufgrund seiner Furo[3,4-b]pyridin-Grundstruktur, die im Vergleich zu anderen Tubulin-Hemmstoffen unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften bietet. Seine Fähigkeit, einen G2/M-Phasenarrest und Apoptose in Krebszellen zu induzieren, unterstreicht sein Potenzial als neuartiges Antikrebsmittel .

Eigenschaften

Molekularformel |

C16H17NO6 |

|---|---|

Molekulargewicht |

319.31 g/mol |

IUPAC-Name |

4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydrofuro[3,4-b]pyridine-2,5-dione |

InChI |

InChI=1S/C16H17NO6/c1-20-11-4-8(5-12(21-2)15(11)22-3)9-6-13(18)17-10-7-23-16(19)14(9)10/h4-5,9H,6-7H2,1-3H3,(H,17,18) |

InChI-Schlüssel |

ZSDOTABARBKHBW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C(=O)OC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-fluorophenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11481754.png)

![Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11481759.png)

![Pyrrolo[1,2-c][1,3,2]diazaphosphorine-4-carbonitrile, 1,5,6,7-tetrahydro-1-(methylthio)-3-(1-piperidinyl)-, 1-sulfide](/img/structure/B11481760.png)

![N-{7-[(4-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11481765.png)

![2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide](/img/structure/B11481771.png)

![N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B11481779.png)

![4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11481784.png)

![2-amino-4-(4-ethylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B11481793.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide](/img/structure/B11481794.png)

![5-(1-methyl-4-nitro-1H-imidazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B11481807.png)